Edeine D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Edeine D Structure, Synthesis, and Activity

Edeines are pentapeptide amide antibiotics produced by Bacillus species. The core structural activity relationship for Edeine D involves a specific isoserine linkage that is critical for its biological function [1].

The table below summarizes the key information on this compound's structure, mechanism, and SAR from the available literature:

| Aspect | Description |

|---|---|

| Drug Class | Peptide antibiotic [2]. |

| Primary Mechanism | Binds to the 30S ribosomal subunit to block the initiation of protein synthesis by inhibiting the fMet-tRNA interaction at the P site [2]. |

| Key SAR Finding | The ionizable carboxy group in the (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid moiety is not essential for antimicrobial activity [3]. |

| Critical Structural Feature | The linkage of isoserine to the alpha-amino group of the alpha,beta-diaminopropionic acid residue is required for the "active isomer" of this compound [1]. |

| Synthetic Methodology | Synthesis of novel analogues has been achieved using active ester and azide methods, coupling N-terminal tripeptides with C-terminal dipeptide amides [3]. |

Experimental Insights

The synthesis and testing of this compound analogues provide the foundational experimental protocols for SAR studies.

- Synthesis of Analogues: The synthesis of novel Edeine A and D analogues has been performed by replacing the native (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid residue with moieties like (3R,4S)- or (3S,4S)-4,5-diamino-3-hydroxypentanoic acid. In one analogue, a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid was also introduced to prevent the transpeptidation process that leads to a loss of biological activity [3].

- Biological Activity Assays: The antimicrobial activity of newly synthesized Edeine analogues is evaluated against selected strains of bacteria and fungi to determine their potency [3].

Research Conclusions and Gaps

Current knowledge on this compound SAR and identified gaps

Suggestions for Further Research

The most current research available on this compound analogues is from 2006, indicating this field may benefit from modern investigative techniques [3]. To conduct a thorough and up-to-date SAR analysis, I suggest you:

- Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys, which are tailored for chemical and pharmaceutical research, to perform a comprehensive search for patents, journal articles, and dissertations on "this compound" and its analogues.

- Explore Broader Context: Investigating the SAR of other ribosomal-targeting peptide antibiotics might provide valuable comparative insights and inspiration for hypothetical this compound modifications.

References

Primary Mechanism: Inhibition of Translation Initiation

The core antimicrobial mechanism of edeine D revolves around its ability to bind to the 30S ribosomal subunit and prevent the formation of the initiation complex, a critical first step in protein synthesis [1] [2].

- Binding Site: this compound binds to the P-site and E-site of the 30S subunit [3] [4]. This location is strategic as it overlaps with the binding sites for both the mRNA and the initiator tRNA (fMet-tRNAfMet) [5] [4].

- Mechanism of Inhibition: By occupying this site, this compound sterically blocks the stable binding of the initiator tRNA to the ribosomal P-site [3] [2]. This action prevents the correct assembly of the 30S pre-initiation complex (30S-PIC) and its subsequent transition to a functional 30S initiation complex (30S-IC), thereby stalling the translation process before it can begin [3]. Recent cryo-EM structures confirm that edeine binds within the mRNA path and perturbs the formation of the 30S-IC [3].

Concentration-Dependent Effects and Additional Targets

The mechanism of this compound action varies significantly with concentration, leading to pleiotropic effects on bacterial cells.

Table 1: Concentration-Dependent Mechanisms of this compound

| Concentration | Primary Target | Cellular Effect |

|---|---|---|

| Low (< 15 μg/mL) | DNA synthesis | Reversibly inhibits DNA polymerase II and III, halting DNA replication [6]. |

| High (> 150 μg/mL) | Ribosome (30S subunit) | Inhibits translation initiation; can also interfere with transcription and cell division [6] [5]. |

At high concentrations, this compound's binding to the 30S P-site not only inhibits initiation but can also competitively block the binding of fMet-tRNA to ribosomes, further ensuring a potent and broad shutdown of protein synthesis [6].

Experimental Approaches for Mechanism Study

Researchers use several techniques to elucidate the mechanism of action of antibiotics like this compound.

Table 2: Key Experimental Methods for Studying this compound's Mechanism

| Method | Application | Key Findings |

|---|---|---|

| Cryo-Electron Microscopy (cryo-EM) | Determine high-resolution structures of antibiotic-ribosome complexes [3]. | Revealed Edeine binding in the 30S E-site, preventing initiator tRNA binding and 30S-IC formation [3]. |

| In vitro Binding Assays | Study the formation of initiation complexes and tRNA binding. | Showed edeine inhibits mRNA-directed ribosomal binding of aminoacyl-tRNA [2]. |

| Electrophoretic Mobility Shift Assay (EMSA) | Confirm direct interaction between a regulatory protein and a DNA promoter [6]. | Demonstrated that EdeB protein binds to the promoter of the edeine biosynthetic gene cluster [6]. |

| Genetic Knockout/Overexpression | Investigate the role of specific genes in biosynthesis and regulation [6]. | Overexpression of edeB increased edeine production by 92.27% [6]. |

The following workflow visualizes a comprehensive experimental approach to study this compound's biosynthesis and mechanism:

Experimental workflow for studying this compound biosynthesis and mechanism

Molecular Structure and Biosynthesis

- Structural Features: this compound is a pentapeptide amide composed of four non-proteinogenic amino acids, glycine, and a polyamine [7] [8]. Its structure includes a β-phenylalanine (replacing the β-tyrosine found in edeine A) and is characterized by isomers that differ in how the carboxyl group of isoserine links to the amino groups of 2,3-diaminopropanoic acid (DAPA), which determines its activity [9] [8].

- Biosynthesis: Edeines are produced by Brevibacillus brevis via a non-ribosomal peptide synthetase (NRPS) pathway, a multifunctional enzyme system that operates via a "sulfur template polymerase mechanism" [6] [8].

- Regulation: The biosynthetic gene cluster (

ede BGC) is positively regulated by EdeB, a protein that directly binds to the promoter region of theede BGCto enhance transcription [6]. Genetic engineering strategies, such as knocking out negative regulators and using strong promoters, have successfully increased edeine yields [8].

The diagram below summarizes the biosynthesis and regulatory pathway of edeine in Brevibacillus brevis:

This compound biosynthesis and regulation pathway in Brevibacillus brevis

This compound's multi-target mechanism, grounded in its ability to block the ribosomal P-site and disrupt translation initiation, makes it a compelling candidate for antibiotic development. Its unique structure and biosynthesis pathway offer opportunities for engineering high-yield strains for production [8].

References

- 1. This compound [Antibiotic] [card.mcmaster.ca]

- 2. Interactions of edeine with bacterial ribosomal subunits. ... [sciencedirect.com]

- 3. The translation inhibitors kasugamycin, edeine and ... [nature.com]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, ... [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanisms of Action of Ribosome-Targeting Peptide ... [frontiersin.org]

- 6. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship studies on the antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 8. Construction of high-yielding edeine strains and an initial ... [chembioagro.springeropen.com]

- 9. Total synthesis of this compound [pubmed.ncbi.nlm.nih.gov]

Chemical Structure and Biosynthesis

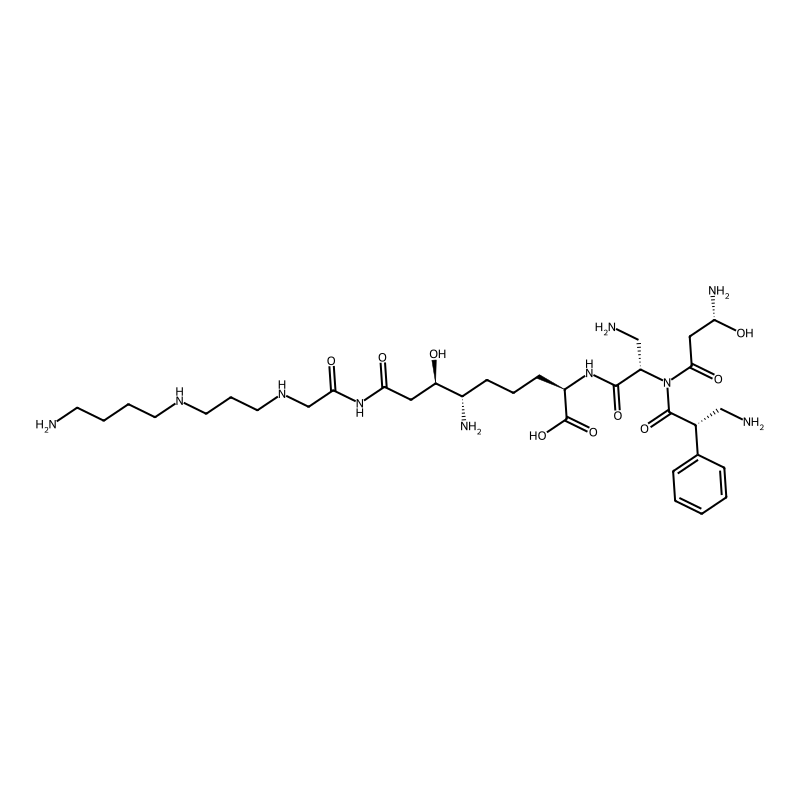

Edeine D is a complex pentapeptide amide antibiotic. Its chemical formula is C₃₃H₅₈N₁₀O₉ [1]. Structurally, edeines are composed of five non-proteinogenic amino acid residues, glycine, and a polyamine component [2] [3]. Specifically, the core structure includes β-tyrosine/β-phenylalanine, isoserine, 2,3-diaminopropanoic acid (DAPA), and 2,6-diamino-7-hydroxyazelaic acid (DAHAA) [2]. This compound is one of the four main components (A, B, D, and F), each with α and β isomers that differ in how the carboxyl group of β-isoserine forms a peptide bond with the amino groups of DAPA [2].

The biosynthesis is directed by the edeine biosynthetic gene cluster (ede BGC) in B. brevis. A key regulatory protein, EdeB, significantly enhances production. EdeB contains a helix-turn-helix domain, is part of the ParB family, and directly binds to the promoter region of the ede BGC to activate transcription [4].

The diagram below illustrates the genetic regulation of edeine biosynthesis.

Genetic regulation of edeine biosynthesis by EdeB.

Mechanism of Action

This compound is a universal inhibitor of translation initiation, with effects that are concentration-dependent [4].

- At low concentrations (< 15 μg/mL): Edeine reversibly inhibits the activity of DNA polymerase II and III, thereby suppressing DNA synthesis without immediately affecting protein synthesis [4].

- At high concentrations (> 150 μg/mL): Edeine binds to the P-site of the small ribosomal subunit (30S), competitively blocking the binding of the initiator tRNA (fMet-tRNA) to the ribosome. This prevents the correct formation of the 30S initiation complex, simultaneously inhibiting the initiation of both transcription and protein translation [4] [5].

Recent cryo-EM structures have revealed that edeine binds within the E-site of the 30S ribosomal subunit, located in the path of the mRNA, which explains how it perturbs the formation of a functional initiation complex [5].

The flowchart below summarizes the multi-level, concentration-dependent mechanism of action of edeine.

Edeine's effects are concentration-dependent, targeting DNA or protein synthesis.

Quantitative Data and Experimental Advances

Recent metabolic engineering efforts have successfully created high-yielding strains of B. brevis. The table below summarizes key quantitative findings from recent studies.

| Strain / Compound | Key Modification | Yield Increase (Fold vs. Wild-Type) | Final Yield (mg/L) | Primary Experimental Method |

|---|---|---|---|---|

| B. brevis X23(ΔabrB)::Pmwp [2] | Knockout of AbrB & replacement of native ede BGC promoter with Pmwp | 10.1-fold | 97.3 mg/L | HPLC-MS, qPCR, Pot experiments |

| B. brevis X23 (edeB overexpression) [4] | Overexpression of the regulatory gene edeB | Not specified (92.27% production increase) | Not specified | RT-qPCR, EMSA, Fermentation |

| Edeine B1 (EB1) [6] | Identified as a respiration inhibitor | Not specified | Not specified | Transcriptome analysis, ATP assay, Targeted mutagenesis |

Key Experimental Protocols:

- Strain Engineering (Red/ET Homologous Recombination): This method was used to construct high-yielding mutants [4] [2]. Key steps include amplifying upstream and downstream homologous arms of the target gene, combining them with an antibiotic resistance gene (e.g., apramycin resistance) and a vector backbone, and using electroporation to introduce this into E. coli containing the Red/ET recombination system. The resulting circular plasmid is then used for homologous recombination in B. brevis to create knockout or promoter-replacement mutants [4].

- Electrophoretic Mobility Shift Assay (EMSA): Used to demonstrate that the EdeB protein directly binds to the promoter region of the ede BGC. This protocol involves incubating purified EdeB protein with a labeled DNA fragment containing the promoter sequence. The protein-DNA complexes are then resolved on a native polyacrylamide gel; a shift in the mobility of the DNA band indicates direct binding [4].

- Antifungal Activity Assessment (against Fusarium graminearum): The minimum inhibitory concentration (MIC) of bacterial culture filtrate containing edeines was determined using a conidial suspension [6]. Respiration inhibition was measured by treating fungal mycelia with the filtrate and quantifying ATP production over time (e.g., at 1 hour and 4 hours) to demonstrate a significant decrease in cellular ATP levels [6].

Future Research and Application Potential

The broad and unique mechanisms of action make edeines promising candidates for development into biocontrol agents and therapeutics.

- Biocontrol Applications: Engineered high-yield B. brevis strains have shown enhanced efficacy in controlling plant diseases. For example, strain X23(ΔabrB)::Pmwp demonstrated 82.9% control efficacy against tobacco bacterial wilt (Ralstonia solanacearum) in pot experiments and enhanced inhibition of other pathogens like Verticillium dahliae and Fusarium oxysporum [2]. Edeine B1 from B. brevis HK544 also shows strong potential for controlling Fusarium head blight [6].

- Therapeutic Insights: Understanding the precise binding site and mechanism of edeine on the bacterial ribosome provides a structural basis for developing novel translation-initiating antibiotics, which could help combat rising antibiotic resistance [5].

References

- 1. | C33H58N10O9 | CID 170400 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. Construction of high-yielding edeine strains and an initial ... [chembioagro.springeropen.com]

- 3. Structure activity relationship studies on the antimicrobial ... [sigmaaldrich.com]

- 4. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

- 5. The translation inhibitors kasugamycin, edeine and ... [nature.com]

- 6. Edeine B1 produced by Brevibacillus brevis reduces the ... [pmc.ncbi.nlm.nih.gov]

Chemical Structure and Biosynthesis

Edeine D is a linear pentapeptide amide composed of several unusual components [1] [2]:

- Four non-proteinogenic amino acids: Including 2,3-diaminopropionic acid (DAPA) and 2,6-diamino-7-hydroxyazelaic acid (DAHAA) [1] [3].

- One glycine molecule [2] [3].

- A C-terminal polyamine (such as spermidine or guanyl-spermidine) [4].

The biosynthetic gene cluster (ede BGC) for edeines is a large (over 45 kb) hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) cluster [4] [3]. The following diagram outlines the experimental workflow for confirming the function of this gene cluster.

Workflow for confirming the Edeine Biosynthetic Gene Cluster (ede BGC) [4].

Mechanism of Action

Edeines inhibit protein synthesis by targeting the 30S ribosomal subunit [5] [6]. Recent cryo-EM studies show that edeine binds to the E-site of the 30S subunit, preventing the formation of a stable 30S initiation complex [5].

- Primary Target: It binds to the P-site of the 30S ribosomal subunit, competitively blocking the binding of the initiator tRNA (fMet-tRNAfMet) [6] [3].

- Structural Effect: Binding induces base pairing between two universally conserved 16S rRNA residues, G693 and C795, which disrupts the P-site architecture and prevents codon-anticodon interaction [7].

- Concentration-Dependent Activity:

Antimicrobial Activity and Biocontrol Potential

Edeines exhibit broad-spectrum antibacterial activity against numerous Gram-positive bacteria, Gram-negative bacteria, and fungi [2] [3]. Engineered high-yielding strains show enhanced efficacy against plant pathogens.

| Pathogen | Disease Caused | Observed Inhibition / Control Efficacy | Reference |

|---|---|---|---|

| Ralstonia solanacearum | Tobacco bacterial wilt | 82.9% control efficacy in pot experiments | [2] |

| Bacillus subtilis | – | Antimicrobial activity in plate assays | [4] |

| Staphylococcus aureus | – | Inhibited by B. brevis X23 | [2] |

| Fusarium oxysporum | Cotton fungal disease | Enhanced plate inhibition by engineered strain | [2] |

| Verticillium dahliae | Cotton fungal disease | Enhanced plate inhibition by engineered strain | [2] |

| Rhizoctonia solani | Cotton fungal disease | Enhanced plate inhibition by engineered strain | [2] |

| Escherichia coli | – | Inhibited by B. brevis X23 | [2] |

| Mycoplasmas & Tumor Cells | – | Reported antimicrobial and antitumor activities | [3] |

Production Enhancement via Metabolic Engineering

A major limitation for applications is the low yield from wild-type strains. Recent research focuses on metabolic engineering of B. brevis to increase production.

| Strategy | Genetic Modification | Effect on Yield | Final Yield | Reference |

|---|---|---|---|---|

| Promoter Replacement | Native ede BGC promoter replaced with strong Pmwp promoter | 8.7-fold increase | 83.6 mg/L | [4] |

| Regulator Knockout & Promoter Replacement | Knockout of negative regulator AbrB AND promoter replacement with Pmwp | 10.1-fold increase | 97.3 mg/L | [2] |

| Overexpression of Pathway Activator | Overexpression of EdeB (pathway-specific activator) | 92.27% increase | – | [8] [3] |

Experimental Protocols

Protocol 1: Confirming the Edeine Biosynthetic Gene Cluster (ede BGC) [4]

- Gene Disruption: Use Red/ET homologous recombination to knock out the promoter region and the starter module gene (edeP) of the putative ede BGC in B. brevis X23.

- Antimicrobial Activity Assay: Culture the wild-type and mutant (X23Δede) strains. Test the antimicrobial activity of their culture supernatants against indicator strains like Ralstonia solanacearum and Bacillus subtilis using a plate inhibition assay.

- Metabolomic Analysis: Analyze the crude extracts of the culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence (in wild-type) or absence (in mutant) of Edeine A and B.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for EdeB Binding [8] [3]

- Protein Purification: Express and purify the recombinant EdeB protein (a pathway-specific activator).

- DNA Probe Preparation: PCR-amplify and label the promoter region of the ede BGC.

- Binding Reaction: Incubate the purified EdeB protein with the labeled promoter DNA in a binding buffer.

- Gel Electrophoresis: Run the reaction mixture on a non-denaturing polyacrylamide gel.

- Detection: Visualize the DNA bands. A shift to a higher molecular weight indicates direct binding of EdeB to the ede BGC promoter.

This compound is a fascinating compound with a complex structure and a dual mechanism of action. While its toxicity currently limits medical use [4], its strong biocontrol potential is being unlocked through advanced genetic engineering.

References

- 1. Structure activity relationship studies on the antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Construction of high-yielding edeine strains and an initial ... [chembioagro.springeropen.com]

- 3. Characterization of a pathway−specific activator of edeine ... [frontiersin.org]

- 4. Enhancement of edeine production in Brevibacillus brevis ... [pmc.ncbi.nlm.nih.gov]

- 5. The translation inhibitors kasugamycin, edeine and ... [nature.com]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, ... [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting the Ribosomal Inhibition Mechanisms of Edeine ... [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

how does edeine D inhibit translation

Structural Mechanism of Inhibition

The following diagram illustrates how edeine binding structurally disrupts the initiation process on the 30S ribosomal subunit.

As the diagram shows, edeine binds within the mRNA path on the 30S subunit, which spans the E and P sites [1]. This binding induces a conformational change in the ribosome, forcing the formation of a non-canonical base pair between two highly conserved nucleotides of the 16S rRNA, G693 and C795 [2] [3]. This structural rearrangement physically occludes the P-site, making it inaccessible for the stable binding of the initiator tRNA, which is essential for translation to begin [2] [1].

Experimental Evidence and Deeper Insights

The understanding of edeine's mechanism is backed by structural and biochemical data.

Table 2: Key Supporting Experimental Evidence

| Experimental Method | Key Findings |

|---|---|

| Cryo-Electron Microscopy (cryo-EM) | Visually confirmed edeine binding within the E-site of the E. coli 30S initiation complex, directly showing its location in the mRNA path [1]. |

| X-ray Crystallography | Early structures on the T. thermophilus 30S subunit showed that edeine overlaps with the binding position of the mRNA and the initiator tRNA, suggesting a steric clash [3]. |

| Chemical Protection Assays | Edeine protects nucleotides G693 and C795 from chemical modification, providing biochemical evidence for its interaction with this specific site [3]. |

| Biochemical Binding Assays | Demonstrated that edeine inhibits the binding of initiator tRNA to the P-site of 30S subunits and 70S ribosomes in the presence of mRNA [3]. |

A related but distinct effect is that edeine has also been shown to induce translational misreading in the A-site at levels comparable to the classic misreading antibiotic streptomycin [2]. However, this is considered a secondary effect, as its primary and most potent action remains the inhibition of initiation.

A Note on Edeine's Specificity

It is worth noting that edeine is a universal translation inhibitor, effective against both prokaryotic and eukaryotic ribosomes [3]. However, the precise binding site and conformation differ. For example, on the yeast 80S ribosome, edeine binds exclusively in the E-site of the small subunit, in a different orientation than in bacteria, yet still precludes stable binding of the initiator tRNA [3].

References

An Overview of the Edeine Biosynthetic Gene Cluster (ede BGC)

The ede BGC is responsible for the production of edeines, which are atypical cationic peptides synthesized by a non-ribosomal peptide synthetase (NRPS) system [1] [2]. The table below summarizes the core functions of key genes within the cluster.

| Gene / Element | Function | Experimental Evidence |

|---|---|---|

| *edeBGC* (Cluster) | Encodes the non-ribosomal peptide synthetase (NRPS) system for edeine biosynthesis [3] [4]. | Genome sequencing and bioinformatic analysis of B. brevis strains [3] [2]. |

| edeB | Pathway-specific transcriptional activator (ParB family). Binds edeBGC promoter to upregulate transcription [3] [4]. | Overexpression increased yield by 92.27%; deletion reduced antibacterial activity & transcription of key genes; EMSA confirmed promoter binding [3] [4]. |

| edeQ | Self-resistance enzyme (N-acetyltransferase). Acetylates edeine on internal DAPA residue, abolishing its toxicity [1] [2]. | Purified EdeQ converts edeine to inactive N-acetyledeine; NMR/MS confirmed acetylation site; confers resistance in producing organism [1] [2]. |

| Native Promoter | Native promoter region of the edeBGC, a target for metabolic engineering [5]. | Replacement with strong constitutive promoter Pmwp increased yield by 8.6-fold [5]. |

| abrB | Global negative regulatory factor (not part of edeBGC). Represses edeine production [5]. | Knockout mutant increased edeine yield by 1.1-fold [5]. |

Key Regulatory Mechanisms and Engineering Strategies

Understanding the regulation of the ede BGC is crucial for enhancing edeine production.

- Transcriptional Activation by EdeB: The pathway-specific activator EdeB, which contains a helix-turn-helix (HTH) domain, directly binds to the promoter region of the ede BGC. This binding significantly upregulates the expression of key biosynthetic genes like edeA, edeQ, and edeK [3] [4].

- Global Regulation and Metabolic Engineering: The global negative regulator AbrB represses edeine biosynthesis. Engineering strategies that combine the knockout of abrB with the replacement of the native ede BGC promoter with a strong, constitutive promoter (e.g., Pmwp) have shown synergistic effects. This dual approach resulted in a dramatic 10.1-fold increase in edeine yield, reaching 97.3 mg/L [5].

- Self-Resistance via EdeQ: The producing organism, B. brevis, protects itself from its own antibiotic through the enzyme EdeQ. EdeQ acetylates the internal 2,3-diaminopropanoic acid (DAPA) residue of edeine, rendering it non-functional and unable to inhibit translation [1] [2].

The following diagram illustrates the logical workflow for discovering and validating the function of a regulatory gene like edeB within a BGC.

Core Experimental Protocols

The studies referenced rely on several foundational molecular biology and genetic engineering techniques.

Strain Construction using Red/ET Homologous Recombination This method is used for precise genetic manipulations, such as gene knockout (e.g., edeB or abrB), gene complementation, and promoter replacement [3] [5].

- Amplify Homologous Arms: Use PCR to amplify ~1 kb DNA sequences flanking the target gene.

- Amplify Selection Marker: PCR amplify a resistance gene (e.g., apramycin resistance aprR).

- Vector Assembly: Co-electroporate the homologous arms and selection marker fragment into E. coli GB-Dir expressing Red/ET recombinase to assemble the knockout/editing vector.

- Conjugation and Selection: Transfer the vector into B. brevis via conjugation or electroporation. Select for mutants where the target locus is replaced by the resistance marker via homologous recombination.

- Verification: Confirm mutant genotypes using PCR with verification primers (e.g., P1/P2 and P3/P4) [3].

Assessing EdeB-Promoter Interaction via EMSA The Electrophoretic Mobility Shift Assay (EMSA) determines if a protein (EdeB) binds directly to a specific DNA sequence (the edeBGC promoter) [3] [4].

- Protein Purification: Express and purify recombinant EdeB protein (e.g., from E. coli BL21(DE3)).

- DNA Probe Labeling: PCR-amplify the target promoter region and label it with a fluorophore or biotin.

- Binding Reaction: Incubate the purified EdeB protein with the labeled DNA probe in a binding buffer.

- Gel Electrophoresis: Run the reaction mixture on a non-denaturing polyacrylamide gel.

- Detection: A shift in the DNA probe's mobility on the gel indicates that it is bound by the EdeB protein.

Quantifying Edeine Production and Biocontrol Efficacy

- Yield Measurement: Use High-Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) to separate, identify, and quantify edeines in fermentation broth from different engineered strains [5].

- In Vitro Antibacterial Activity: Perform a plate diffusion or broth microdilution assay. The culture supernatant or purified edeines are tested against indicator strains like Bacillus subtilis or Staphylococcus aureus to measure the zone of inhibition or minimum inhibitory concentration (MIC) [3] [4].

- In Planta Pot Experiments: To evaluate biocontrol potential, potted plants (e.g., tobacco) are treated with the engineered B. brevis strain and then challenged with a pathogen like Ralstonia solanacearum. The control efficacy is calculated based on the reduction in disease incidence compared to untreated plants [5].

Future Research Directions

While significant progress has been made, several aspects of edeine D biosynthesis remain open for exploration:

- Elucidating this compound Specificity: The precise enzymatic step or module within the NRPS that differentiates the synthesis of this compound from edeines A, B, and F is not yet fully defined.

- Structural Enzymology: High-resolution structural studies of the EdeB protein bound to its promoter DNA could reveal the molecular details of its transcriptional activation mechanism.

- Advanced Metabolic Engineering: Further yield improvements could be pursued by combining current strategies with other approaches, such as the overexpression of positive regulators (like edeB), precursor pathway engineering, or heterologous expression in optimized host strains.

References

- 1. Self Resistance to the Atypical Cationic Antimicrobial ... [sciencedirect.com]

- 2. Self resistance to the atypical cationic antimicrobial peptide ... [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a pathway−specific activator of edeine ... [frontiersin.org]

- 5. Construction of high-yielding edeine strains and an initial ... [chembioagro.springeropen.com]

edeine D non-ribosomal peptide synthesis

Edeine at a Glance

| Property | Description |

|---|---|

| Classification | Pentapeptide antibiotic; a Nonribosomal Peptide (NRP) [1] [2]. |

| Primary Source | Information not specified in search results. |

| Biosynthesis Mechanism | Nonribosomal Peptide Synthetases (NRPSs); specific machinery for Edeine not detailed [3] [4]. |

| Primary Mechanism of Action | Inhibits bacterial translation initiation [1] [2]. |

| Molecular Target | Binds the E-site of the 30S ribosomal subunit [1]. |

| Key Effect | Prevents stable binding of the initiator tRNA (fMet-tRNAfMet) and start codon recognition, blocking formation of the 30S initiation complex (30S-IC) [1]. |

| Structural Insights | Cryo-EM structures (2.0-2.9 Å) show Edeine binds within the mRNA path, perturbing the transition to a functional initiation complex [1]. |

How Edeine Inhibits Protein Synthesis

The following diagram illustrates the general mechanism of bacterial translation initiation and the specific step where Edeine acts, based on the structural findings [1].

Edeine halts translation by binding the 30S E-site during initiation.

The Challenge of Finding Specific Biosynthesis Data

The search results confirm that Edeine is synthesized by NRPSs but lack details on the Edeine D variant or its specific gene cluster [4] [2]. The provided information on general NRPS structure and engineering principles is based on other systems [3] [5] [6] and is not specific to Edeine.

References

- 1. The translation inhibitors kasugamycin, edeine and ... [nature.com]

- 2. The Mechanisms of Action of Ribosome-Targeting Peptide ... [frontiersin.org]

- 3. Nonribosomal peptide synthetases and their biotechnological ... [pmc.ncbi.nlm.nih.gov]

- 4. Nonribosomal Peptide Synthesis - an overview [sciencedirect.com]

- 5. NRPS Engineering - Marburg - iGEM 2025 [2025.igem.wiki]

- 6. High-Throughput Engineering and Modification of Non ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Edeine D: Antimicrobial Spectrum, Mechanisms, and Research Applications

Introduction to Edeine D: Structural Characteristics and Biosynthetic Origin

This compound represents a structurally unique member of the edeine antibiotic family, a group of non-ribosomal pentapeptide amides produced by various Brevibacillus brevis strains. These compounds exhibit a fascinating structural complexity that underpins their diverse biological activities. Edeines are composed of five non-proteinogenic amino acid residues, including β-tyrosine/β-phenylalanine, isoserine, 2,3-diaminopropanoic acid (DAPA), and 2,6-diamino-7-hydroxyazelaic acid (DAHAA), along with one glycine and a C-terminal polyamine moiety (spermidine in edeine A and guanyl-spermidine in edeine B) [1] [2]. The edeine family includes four main components (edeines A, B, D, and F), each existing as α and β isomers that differ in how the carboxyl group of β-isoserine forms a peptide bond with the amino groups of DAPA [2]. This structural isomerism significantly influences their biological activity, with the α-isomers generally exhibiting greater antimicrobial potency than their β-counterparts.

The biosynthetic origin of edeines traces to a dedicated biosynthetic gene cluster (ede BGC) in B. brevis that encodes a sophisticated non-ribosomal peptide synthetase (NRPS) system. Research has confirmed that this 45.1 kb gene cluster consists of 17 open reading frames (designated edeA to edeQ) that function in concert to assemble the edeine scaffold [1]. The biosynthesis follows the characteristic multi-modular NRPS assembly line, where each module is responsible for activating, modifying, and incorporating specific amino acid substrates into the growing peptide chain. This compound shares this biosynthetic pathway with other edeines, differing primarily in the specific polyamine incorporated during the final assembly steps. Understanding this biosynthetic framework has enabled strategic metabolic engineering approaches to enhance edeine production, which naturally occurs at low levels in wild-type B. brevis strains (approximately 9.6 mg/L) [2], severely limiting its practical applications.

Mechanism of Action: Concentration-Dependent Antibacterial Effects

This compound exhibits a fascinating dual mechanism of action that varies dramatically with concentration, representing a rare example of dose-dependent antimicrobial targeting in antibiotic science. At lower concentrations (≤15 μg/mL), this compound primarily inhibits DNA synthesis through reversible constraint of DNA polymerase II and III activity [3] [1]. This selective inhibition disrupts bacterial replication without immediately affecting protein synthesis, allowing for potentially reversible bacteriostatic effects depending on concentration and exposure duration. At higher concentrations (≥150 μg/mL), this compound undergoes a mechanistic shift, binding with high affinity to the P-site of the 30S ribosomal subunit [3] [1] [2]. This binding competitively blocks the attachment of initiator fMet-tRNA to ribosomes, simultaneously suppressing both transcriptional initiation and protein translation in target cells.

The ribosomal binding activity of this compound has positioned it as a valuable research tool for studying ribosomal function and protein synthesis mechanisms [1] [2]. The compound's ability to eliminate bacterial resistance caused by plasmid genes and inhibit cell division in Bacillus subtilis further demonstrates its multifaceted interactions with bacterial cellular machinery [3]. This complex mechanism may contribute to the reduced resistance development observed with edeines compared to single-target antibiotics, as simultaneous mutations in multiple cellular targets would be required to confer comprehensive resistance. The concentration-dependent targeting also suggests potential therapeutic applications where dosing regimens could be optimized to exploit specific mechanisms against particular pathogens or in particular clinical scenarios.

Table 1: Concentration-Dependent Mechanisms of this compound Action

| Concentration Range | Primary Target | Cellular Process Affected | Biological Effect |

|---|---|---|---|

| ≤15 μg/mL | DNA polymerase II/III | DNA replication | Reversible inhibition of DNA synthesis |

| ≥150 μg/mL | 30S ribosomal subunit (P-site) | Protein translation | Competitive blocking of fMet-tRNA binding |

| Variable concentrations | Plasmid genes | Horizontal gene transfer | Elimination of bacterial resistance |

| Variable concentrations | Cell division machinery | Bacterial cytokinesis | Inhibition of cell division in B. subtilis |

Antimicrobial Spectrum of this compound: Quantitative Analysis

This compound demonstrates a remarkably broad spectrum of antimicrobial activity that encompasses Gram-positive bacteria, Gram-negative bacteria, fungi, and mycoplasmas [1] [2]. This extended spectrum is relatively uncommon among antimicrobial peptides, which typically show selectivity for either Gram-positive or Gram-negative organisms based on their cell wall penetration capabilities. The cationic nature of this compound, imparted by its polyamine tail and multiple amino groups, facilitates interaction with and disruption of negatively charged bacterial membranes, contributing to this broad activity profile. Against plant pathogens, this compound exhibits particularly potent inhibition of Ralstonia solanacearum (the causative agent of tobacco bacterial wilt), with engineered high-yielding B. brevis strains demonstrating up to 82.9% biocontrol efficacy in pot experiments [2].

The quantitative antimicrobial potency of this compound has been characterized through both broth microdilution methods and agar diffusion assays. While specific MIC values for this compound alone are limited in the literature, structure-activity relationship studies on novel edeine A and D analogues provide valuable insights into their relative potency [4]. Research indicates that modifications to the (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid moiety, particularly those affecting the free ionizable carboxy group, can modulate antimicrobial activity without completely abolishing it [4]. This suggests that the carboxylic acid functionality is not absolutely essential for biological activity, enabling the design of analogues with improved pharmacological properties. The antifungal activity of this compound further expands its potential applications, showing significant inhibition against important plant pathogens including Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum, with engineered high-yielding strains demonstrating 20.5-60.9% enhanced inhibition compared to wild-type producers [2].

Table 2: Antimicrobial Spectrum of this compound Against Representative Pathogens

| Pathogen Category | Representative Species | Reported Activity | Potential Applications |

|---|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | Inhibition confirmed [2] | Human infections, biocontrol |

| Gram-negative bacteria | Escherichia coli | Inhibition confirmed [2] | Human infections, biocontrol |

| Gram-negative bacteria | Ralstonia solanacearum | Strong inhibition [1] [2] | Tobacco bacterial wilt control |

| Fungal pathogens | Verticillium dahliae | 20.5-60.9% enhanced inhibition with engineered strains [2] | Cotton disease management |

| Fungal pathogens | Rhizoctonia solani | 20.5-60.9% enhanced inhibition with engineered strains [2] | Cotton disease management |

| Fungal pathogens | Fusarium oxysporum | 20.5-60.9% enhanced inhibition with engineered strains [2] | Cotton disease management |

| Fungal pathogens | Alternaria alternata | Inhibition confirmed [2] | Plant disease management |

| Fungal pathogens | Magnaporthe oryzae | Inhibition confirmed [2] | Rice blast control |

Biosynthesis and Genetic Regulation in Brevibacillus brevis

The biosynthetic machinery responsible for this compound production is encoded by the edeine biosynthetic gene cluster (ede BGC), a 45.1 kb genomic region containing 17 open reading frames (edeA to edeQ) [1]. This cluster was functionally validated through knockout studies demonstrating that disruption of the promoter region and starter module edeP completely abolished edeine production and antimicrobial activity in B. brevis X23 [1]. The cluster encodes multi-modular non-ribosomal peptide synthetases that function as an ordered assembly line, with each module specifically responsible for activating and incorporating particular amino acid substrates into the growing edeine backbone. The hybrid NRPS-PKS nature of this system (incorporating both peptide synthetase and polyketide synthase elements) enables the incorporation of the unique non-proteinogenic amino acids that characterize edeine structures.

Genetic regulation of edeine biosynthesis involves both pathway-specific and global regulatory factors. A key discovery identified EdeB, a member of the ParB protein family, as a critical pathway-specific activator that directly binds to the promoter region of the ede BGC [3]. Overexpression of edeB in B. brevis X23 increased edeine production by 92.27%, while deletion of edeB significantly reduced expression of key biosynthetic genes (edeA, edeQ, edeK) and diminished antibacterial activity [3]. At the global regulatory level, the AbrB protein functions as a negative regulator of edeine production [2]. Deletion of abrB in combination with promoter engineering has proven highly effective, yielding engineered strains with 10.1-fold increased edeine production (reaching 97.3 mg/L) compared to wild-type strains [2]. This comprehensive understanding of edeine regulation has enabled the development of high-yielding engineered strains through targeted genetic modifications.

Diagram 1: Genetic regulation network of this compound biosynthesis in B. brevis showing key regulators EdeB and AbrB.

Metabolic Engineering Strategies for Enhanced this compound Production

The natural low production titer of edeines in wild-type B. brevis strains (approximately 9.6 mg/L) has motivated the development of sophisticated metabolic engineering approaches to enhance yield for practical applications [2]. Promoter engineering has emerged as a particularly effective strategy, involving replacement of the native ede BGC promoter with stronger constitutive or inducible promoters. Systematic evaluation of six different promoters (Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43) demonstrated significant variation in their enhancement capabilities, with the Pmwp promoter proving most effective, resulting in an 8.7-fold increase in edeine production (83.6 mg/L) compared to wild-type strains [1]. This promoter replacement strategy directly enhances transcription of the entire biosynthetic cluster, overcoming natural regulatory limitations.

Multi-dimensional metabolic engineering has further increased edeine yields by addressing multiple limitations simultaneously. Combining the Pmwp promoter replacement with deletion of the global negative regulator AbrB has yielded the engineered strain X23(ΔabrB)::Pmwp, which produces edeines at 10.1-fold higher levels (97.3 mg/L) than wild-type strains [2]. This synergistic effect demonstrates that overcoming both specific (promoter strength) and global (AbrB repression) limitations can dramatically enhance production. The implementation of the Cre/LoxP site-specific recombination system has enabled precise removal of antibiotic resistance markers after genetic modification, creating environmentally friendly engineered strains suitable for agricultural applications [2]. These genetic improvements are complemented by fermentation optimization in NB medium (tryptone, beef extract, sodium chloride, glucose), which supports high-density growth and edeine production [3] [2].

Diagram 2: Metabolic engineering workflow for developing high-yielding this compound production strains.

Experimental Protocols for Assessing this compound Activity

Antimicrobial Susceptibility Testing

The broth microdilution method represents the gold standard for determining minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal pathogens. Prepare two-fold serial dilutions of this compound in appropriate broth media (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates [4]. Final concentrations should typically range from 0.25 μg/mL to 128 μg/mL. Inoculate wells with standardized microbial suspensions (approximately 5 × 10^5 CFU/mL for bacteria, 0.5-2.5 × 10^3 CFU/mL for fungi), leaving negative controls without inoculum. Incubate plates at optimal growth temperatures (35°C for most human pathogens, 30°C for plant pathogens) for 16-20 hours (bacteria) or 24-48 hours (fungi). The MIC endpoint is defined as the lowest concentration completely inhibiting visible growth. For agar diffusion assays, apply this compound solutions to filter paper disks or wells in inoculated agar plates, measure zones of inhibition after incubation, and compare to standards [1] [2].

Genetic Manipulation of B. brevis for Edeine Production Studies

Construction of edeine-overproducing B. brevis strains utilizes the Red/ET homologous recombination system for precise genetic modifications [3] [2]. For promoter replacements, amplify approximately 1 kb homologous regions upstream and downstream of the native ede promoter from B. brevis X23 genomic DNA. Clone these fragments with an apramycin resistance cassette (flanked by loxP sites for subsequent excision) and the desired strong promoter (e.g., Pmwp) into an appropriate temperature-sensitive vector. Transform the construct into B. brevis X23 via electroporation and select for apramycin-resistant colonies at permissive temperatures (30°C). Screen for successful promoter replacement via PCR with verification primers (P1/P4) [2]. For regulator gene deletions (e.g., ΔabrB, ΔedeB), follow similar procedures with homologous arms targeting the specific gene. Implement Cre/LoxP recombination to remove antibiotic markers by introducing Cre recombinase expression plasmids, then curing the plasmid at elevated temperatures (37°C) [2].

Analytical Methods for Edeine Quantification

High-performance liquid chromatography-mass spectrometry (HPLC-MS) provides the most reliable method for quantifying this compound production [1] [2]. Extract edeines from B. brevis culture supernatants using solid-phase extraction with C18 cartridges. Separate compounds on a reversed-phase C18 column (150 × 4.6 mm, 3.5 μm) using a gradient of water-acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 20 minutes at a flow rate of 0.5 mL/min. Detect this compound using positive electrospray ionization mass spectrometry with selected ion monitoring (m/z 879.5 for this compound). Quantify against purified this compound standards. For comparative studies, relative quantification can be performed by comparing peak areas between samples [2].

Structure-Activity Relationship Studies and Analog Development

Structure-activity relationship (SAR) investigations have revealed key molecular features governing this compound's antimicrobial potency and spectrum. The free ionizable carboxy group in the (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid moiety has been shown to be not essential for biological activity, enabling the development of analogues with modified pharmacokinetic properties [4]. Synthetic studies have successfully replaced this acid residue with (3R,4S)- or (3S,4S)-4,5-diamino-3-hydroxypentanoic acid moieties, maintaining significant antimicrobial activity [4]. Additionally, incorporation of 3-N,N-dimethyl derivatives of (S)-2,3-diaminopropanoic acid has been used to prevent transpeptidation processes that lead to biological inactivation of α-isomers of edeines [4]. These strategic modifications demonstrate the potential for rational design of edeine analogues with improved stability and therapeutic indices.

The pentapeptide backbone of this compound provides multiple sites for strategic modifications that can fine-tune its biological properties. SAR analyses indicate that the polyamine component significantly influences both antimicrobial potency and cell penetration capabilities. The DAPA residue plays a critical role in ribosomal binding and interaction with cellular targets, with its modification potentially altering target specificity. Recent synthetic approaches have employed a modular strategy involving coupling of N-terminal tripeptides with appropriate C-terminal dipeptide amides, facilitating efficient production of diverse analogues [4]. Biological evaluation of these novel compounds against selected bacterial and fungal strains has identified promising candidates with enhanced antimicrobial profiles and potentially reduced cytotoxicity, highlighting the value of systematic SAR studies for optimizing this compound's pharmaceutical potential.

Applications in Agriculture and Medicine

Biocontrol Applications Against Plant Pathogens

This compound demonstrates exceptional potential as a biocontrol agent against economically significant plant diseases. Engineered high-yielding B. brevis strains have shown 82.9% control efficacy against tobacco bacterial wilt caused by Ralstonia solanacearum in pot experiments, representing a 32.6% improvement over wild-type strains (62.5%) [2]. This enhanced performance directly correlates with increased edeine production, demonstrating the success of metabolic engineering strategies for agricultural applications. Against major cotton pathogens, including Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum, engineered edeine-producing strains exhibit 20.5-60.9% improved inhibition compared to wild-type producers [2]. The broad-spectrum activity of this compound against both bacterial and fungal pathogens positions it as a versatile alternative to conventional pesticides, particularly valuable for managing soil-borne diseases that challenge multiple control methods.

Potential Pharmaceutical Applications and Limitations

Despite its potent antimicrobial activity, the pharmaceutical development of this compound faces significant challenges due to its toxicity in animal models [1]. This toxicity currently limits its direct application in human or veterinary medicine. However, its unique mechanisms of action warrant continued investigation for potential targeted applications. The immunosuppressive properties of edeines, observed in mice, suggest potential applications in immunology research, though careful toxicity profiling would be essential [1]. The universal translation inhibition capability of edeines at high concentrations has proven valuable as a research tool for studying ribosomal function and protein synthesis mechanisms [1]. Current research focuses on developing structurally modified analogues with improved therapeutic indices, potentially leveraging the finding that certain structural elements can be modified without complete loss of activity [4]. The dual mechanism of action depending on concentration may also be exploitable in topical applications or combination therapies where lower, more targeted concentrations could be maintained.

Conclusion and Future Research Directions

This compound represents a structurally unique antimicrobial peptide with compelling biological properties and significant potential for agricultural applications. Its concentration-dependent dual mechanism of action—inhibiting DNA synthesis at low concentrations and protein translation at high concentrations—provides a fascinating example of multi-target antimicrobial activity. The broad-spectrum inhibition encompassing Gram-positive and Gram-negative bacteria along with diverse fungal pathogens positions this compound as a promising lead compound for developing next-generation biocontrol agents. Recent advances in metabolic engineering have successfully addressed the natural production limitations, with engineered B. brevis strains now achieving edeine titers of 97.3 mg/L—sufficient for agricultural-scale production and application [2].

References

- 1. Enhancement of edeine production in Brevibacillus brevis ... [pmc.ncbi.nlm.nih.gov]

- 2. Construction of high-yielding edeine strains and an initial ... [chembioagro.springeropen.com]

- 3. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationship studies on the antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

edeine D peptide antibiotic overview

Biosynthesis and Genetic Regulation

Edeines are synthesized by a multifunctional enzyme complex via the "sulfur template polymerase mechanism" [1]. The edeine biosynthetic gene cluster (ede BGC) in B. brevis includes a key regulatory gene, edeB.

- Regulator Function: EdeB is a transcriptional activator protein that directly binds to the promoter region of the ede BGC to upregulate its expression [1].

- Impact on Yield: Overexpression of edeB in B. brevis X23 increased edeine production by 92.27%, while deletion of edeB significantly reduced both gene expression and antibacterial activity [1].

The following diagram illustrates the role of EdeB and the experimental workflow for constructing a gene knockout mutant to study its function.

Experimental workflow for validating EdeB function in edeine biosynthesis.

Mechanism of Action: From DNA to Translation Inhibition

Edeine D exhibits a concentration-dependent mechanism of action, affecting different fundamental cellular processes.

| Concentration | Primary Target & Mechanism | Cellular Process Inhibited |

|---|---|---|

| Low (<15 μg/mL) | Binds to and reversibly constrains the activity of DNA polymerase II and III [1]. | DNA replication [1]. |

| High (>150 μg/mL) | Binds to the P-site of the 30S ribosomal subunit, competitively blocking fMet-tRNA binding [1]. | Initiation of protein translation [1]. |

At high concentrations relevant to its antibiotic activity, edeine's primary mechanism is the inhibition of the 30S initiation complex (30S-IC) formation [2] [3].

- Ribosome Binding: Edeine binds the 30S subunit at the mRNA tunnel, inducing a base pair formation between G693 and C795 of the 16S rRNA [3]. This structural change distorts the path of the mRNA [3].

- tRNA Interference: The guanylspermidine moiety of edeine sterically overlaps with the binding position of the anticodon stem-loop of the initiator tRNA in the P-site, preventing its stable binding [3].

- Universal Inhibition: This mechanism effectively inhibits translation initiation in both bacteria and eukaryotes, though the precise binding conformation differs [3].

Experimental Protocols for Key Analyses

Protocol 1: Gene Knockout via Red/ET Homologous Recombination [1]

This method is for constructing a B. brevis mutant with the edeB gene deleted.

- PCR Amplification: Using genomic DNA from B. brevis X23 as a template, amplify:

- The upstream homologous arm (HAF) of edeB.

- The downstream homologous arm (HAR) of edeB.

- An apramycin resistance gene (Aprar) as a selectable marker from plasmid pSET152.

- The vector backbone from plasmid pE194.

- Red/ET Recombination: Electroshock the four mixed DNA fragments into E. coli GB-Dir cells which express the Red/ET recombination system. This in vivo recombination assembles the fragments into a circular knockout plasmid.

- Mutant Selection: Transfer the resulting knockout vector into wild-type B. brevis X23 via homologous recombination, allowing the Aprar gene to replace the edeB gene on the chromosome.

- Verification: Select mutants on apramycin-containing media and confirm the gene deletion via PCR with verification primers (P1/P2 and P3/P4).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) [1]

This assay confirms the direct binding of the EdeB protein to the DNA promoter of the ede BGC.

- Protein Purification: Express and purify the EdeB protein (e.g., using a pET28a-edeB vector in E. coli BL21(DE3)).

- DNA Probe Preparation: Prepare a DNA fragment containing the promoter region of the ede biosynthetic gene cluster.

- Binding Reaction: Incubate the purified EdeB protein with the DNA probe. A control reaction should contain the DNA probe without protein.

- Gel Electrophoresis: Run the reaction mixtures on a non-denaturing polyacrylamide gel.

- Analysis: If EdeB binds to the promoter, the protein-DNA complex will migrate more slowly than the free DNA probe, resulting in a shifted band on the gel.

Research Significance and Potential

This compound belongs to a class of peptide antibiotics that inhibit translation initiation, a mechanism distinct from most clinically used antibiotics that target later stages of protein synthesis [3]. Its ability to target the highly conserved ribosomal P-site makes it a valuable tool for studying ribosome function and a promising scaffold for developing novel antimicrobials, especially against multidrug-resistant bacteria [3].

The discovery of edeB as a pathway-specific activator provides a direct genetic strategy to significantly increase edeine yield, overcoming a major limitation in its production and facilitating further research and development [1].

References

Edeine B1 as a Biocontrol Agent Against Fusarium graminearum: Application Notes and Protocols

Introduction and Executive Summary

Fusarium head blight (FHB), caused primarily by the fungal pathogen Fusarium graminearum, is a devastating disease of wheat and other small-grain cereals worldwide, leading to significant yield losses and contamination of grains with harmful mycotoxins such as deoxynivalenol (DON) [1] [2]. The overuse of chemical fungicides has raised concerns regarding environmental impact, human health, and the emergence of resistant pathogen strains [3] [4]. Consequently, biological control agents (BCAs) represent a promising sustainable alternative for integrated pest management.

While the user's query specifies "edeine D," recent scientific literature predominantly describes the biocontrol activity of edeine B1 (EB1), a antimicrobial peptide produced by Brevibacillus brevis [3]. This document provides comprehensive application notes and experimental protocols for EB1, given its potent respiration inhibition activity against F. graminearum and its potential as a commercial biopesticide [3]. The data and methods outlined herein are intended to guide researchers and product development professionals in the evaluation and formulation of this promising biocontrol compound.

Mechanism of Action

Edeine B1 exhibits its antifungal activity primarily through the inhibition of mitochondrial function, impacting multiple aspects of cellular respiration in F. graminearum.

- Respiration Inhibition and ATP Depletion: EB1 strongly inhibits mitochondrial respiration. Treatment with B. brevis HK544 culture filtrate resulted in a 64.5% reduction in ATP production in F. graminearum mycelia after 1 hour, and a 100% reduction after 4 hours [3].

- Downregulation of Mitochondrial Genes: Transcriptome analysis revealed that EB1 treatment leads to the significant downregulation of most mitochondrial-related genes in F. graminearum, disrupting essential energy metabolism functions [3].

- Synergism with ETC Inhibitors: EB1 shows synergistic effects with known electron transport chain (ETC) inhibitors, such as rotenone and fenazaquin (complex I inhibitors). This suggests that its multi-faceted action on respiration makes it a highly effective fungicide [3].

The following diagram illustrates the multifaceted mechanism of Edeine B1 on Fusarium graminearum:

Quantitative Efficacy Data

The antifungal efficacy of Edeine B1, derived from B. brevis HK544, has been quantified through various in vitro and in planta assays. The table below summarizes key quantitative findings.

Table 1: Summary of Antifungal Efficacy Data for Edeine B1 and Producer Strain

| Assay Parameter | Pathogen / System | Result / Value | Key Finding |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | F. graminearum (conidia) | 1.25% (culture filtrate) | Complete inhibition of fungal growth [3] |

| ATP Production Reduction | F. graminearum (mycelia) | 64.5% (1h); 100% (4h) | Potent and rapid disruption of cellular energy [3] |

| Mycelial Growth Inhibition | F. graminearum (dual culture) | Significant inhibition observed | B. brevis HK544 directly suppresses pathogen expansion [3] |

| Respiration Inhibition | S. cerevisiae model | 55% - 99% inhibition | Confirmed primary mode of action is respiratory inhibition [3] |

For context, the table below includes efficacy data from other established biocontrol agents against F. graminearum.

Table 2: Comparative Efficacy of Other Selected Biocontrol Agents against FHB

| Biocontrol Agent | Trial Type | FHB Incidence Reduction | FHB Severity Reduction | DON Reduction | Key Reference |

|---|---|---|---|---|---|

| Bacillus velezensis RC 218 | Field (durum wheat) | Up to 30% | Up to 25% | Up to 51% | [1] [5] |

| Streptomyces albidoflavus RC 87B | Field (durum wheat) | 17% | 18% | Data not specified | [1] [5] |

| Bacillus amyloliquefaciens 4-9-2 (Bacillomycin D) | In vitro / Maize kernels | MIC: 64 µg/mL (IC50: 26.10 µg/mL) | N/A | Reduced DON & ZEN | [6] |

| Trichoderma sp. T23 (6PAP metabolite) | In vitro | Mycelial growth inhibition: 83.8% | Perithecial formation suppression: 81.4% (200 µg/ml) | N/A | [7] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments related to the production and evaluation of Edeine B1.

Protocol: Production and Purification of Edeine B1 from Brevibacillus brevis

Objective: To cultivate B. brevis HK544 and isolate the active compound Edeine B1 from its culture filtrate.

Materials:

- Brevibacillus brevis HK544 strain (cryo-preserved).

- LB Broth or other suitable bacterial growth medium.

- Centrifugation equipment (benchtop and high-speed).

- Filter sterilization units (0.22 µm).

- Chromatography system (e.g., HPLC) with C18 column.

- Solvents: Acetonitrile, Methanol, Trifluoroacetic Acid (TFA) in water.

Procedure:

- Strain Activation: Inoculate a loop of B. brevis HK544 from a glycerol stock into 50 mL of LB broth. Incubate at 30°C with shaking (200 rpm) for 24 hours.

- Large-Scale Fermentation: Transfer the activated culture to a larger volume of production medium (e.g., 1 L). Incubate at 30°C with shaking for 48-72 hours to reach stationary phase and maximize secondary metabolite production.

- Cell Harvesting: Centrifuge the culture at 10,000 × g for 20 minutes at 4°C to separate the bacterial cells from the culture supernatant.

- Supernatant Filtration: Pass the supernatant through a 0.22 µm filter to obtain a sterile cell-free culture filtrate (CF).

- Metabolite Extraction: Load the CF onto a solid-phase extraction (SPE) C18 column. Wash with distilled water to remove salts and polar impurities.

- Compound Elution: Elute the target antimicrobial peptides using a step gradient of acetonitrile (e.g., 50-80% in water with 0.1% TFA).

- Purification & Identification: Further purify the active fractions using preparative HPLC. Identify Edeine B1 using Electrospray Ionization Tandem Mass Spectrometry (ESI-IT-TOF/MS) by comparing its mass signature with known standards [3] [6].

Protocol: In Vitro Assessment of Antifungal Activity

Objective: To determine the minimum inhibitory concentration (MIC) of Edeine B1 against F. graminearum conidia.

Materials:

- Purified Edeine B1 or sterile culture filtrate.

- Fusarium graminearum conidial suspension (e.g., 1 × 10⁶ spores/mL).

- 96-well microtiter plates.

- Potato Dextrose Broth (PDB).

- Microplate reader (for optical density measurement).

Procedure:

- Sample Preparation: Prepare two-fold serial dilutions of the purified Edeine B1 or culture filtrate in PDB within the 96-well plate.

- Inoculation: Add an equal volume of F. graminearum conidial suspension to each well, resulting in a final spore concentration of 5 × 10⁵ spores/mL. Include a positive control (spores in PDB only) and a negative control (PDB only).

- Incubation: Seal the plate and incubate at 25-28°C for 48-72 hours without shaking.

- Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader after the incubation period.

- MIC Determination: The MIC is defined as the lowest concentration of Edeine B1 at which no visible fungal growth (or >90% inhibition compared to the positive control) is observed [3] [6].

Protocol: Evaluation of Respiration Inhibition (ATP Assay)

Objective: To quantify the effect of EB1 on mitochondrial ATP production in F. graminearum.

Materials:

- F. graminearum mycelia from a fresh culture.

- Purified Edeine B1.

- ATP assay kit (luciferin-luciferase based).

- Luminometer or compatible microplate reader.

- Tissue grinder or sonicator.

Procedure:

- Mycelial Treatment: Harvest fresh mycelia and treat with a sub-lethal concentration (e.g., 0.1%) and an inhibitory concentration (e.g., 1%) of Edeine B1 culture filtrate. Use untreated mycelia as a control [3].

- Incubation: Incubate the treated and control mycelia for specified time points (e.g., 1 hour and 4 hours).

- ATP Extraction: Rapidly lyse the mycelial samples using a grinder or sonicator in the presence of an ATP-releasing agent from the assay kit.

- ATP Quantification: Mix the lysate with the luciferin-luciferase reagent and immediately measure the luminescent signal. The signal intensity is proportional to the ATP concentration.

- Data Analysis: Calculate the ATP concentration in each sample against an ATP standard curve. Express the results as a percentage of ATP in treated samples relative to the untreated control [3].

Application Strategy and Formulation Guidance

For field application against FHB, the most practical approach is to use the formulated Brevibacillus brevis HK544 strain as a living microbial product, which would naturally produce Edeine B1 on the plant surface.

- Application Timing: To protect wheat during its most vulnerable stage, apply the biocontrol product at anthesis (flowering) [1] [5].

- Formulation Considerations: The formulation should enhance the survival and colonization of B. brevis. Consider using:

- Wettable Powders (WP)

- Liquid Concentrates containing protective compounds like glycerol.

- Encapsulation technologies to shield the bacteria from UV light and desiccation.

- Stability: While specific data for EB1 is required, related lipopeptides like bacillomycin D from Bacillus spp. have shown stability across a range of temperatures (25–100°C) and pH (2–12), which is a promising indicator for formulation development [6].

References

- 1. Biocontrol of Fusarium graminearum sensu stricto ... [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mechanisms underlying biological ... [link.springer.com]

- 3. Edeine B1 produced by Brevibacillus brevis reduces the ... [pmc.ncbi.nlm.nih.gov]

- 4. of Biocontrol , a Causal Agent of Fusarium ... graminearum Fusarium [pmc.ncbi.nlm.nih.gov]

- 5. Biocontrol of Fusarium graminearum sensu stricto ... [mdpi.com]

- 6. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens... [frontiersin.org]

- 7. Assessment of the antifungal activity of selected biocontrol agents and... [link.springer.com]

Introduction to Edeines and Edeine D

Edeines are a group of non-ribosomal antibacterial peptides synthesized by the soil bacterium Brevibacillus brevis [1]. They exist as several main variants, including Edeines A, B, D, and F, each with active (α) and inactive (β) isomers [2]. Their unique structure, comprising a glycine, four non-proteinogenic amino acids, and a C-terminal polyamine, contributes to a wide array of biological activities [1] [2]. These include potent antimicrobial effects against Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas, as well as documented anticancer and immunosuppressive activities [1] [2]. Edeine D, like its counterparts, is believed to inhibit bacterial growth by targeting DNA synthesis at low concentrations and protein synthesis by binding to the ribosome's P-site at high concentrations [1].

Biosynthesis and Genetic Regulation

The production of edeines in B. brevis is governed by a dedicated biosynthetic gene cluster (ede BGC).

Diagram 1: Edeine Biosynthesis Regulation

- Gene Cluster Confirmation: The 45.1 kilobase ede BGC in B. brevis X23 was confirmed to be responsible for edeine biosynthesis through gene disruption. Mutant strain B. brevis X23Δede showed complete loss of antimicrobial activity and no production of edeines A or B, as verified by HPLC-MS analysis [2].

- Pathway-Specific Activation: The protein EdeB, a member of the ParB family containing a helix-turn-helix (HTH) domain, was identified as a key transcriptional activator. Electrophoretic mobility shift assays (EMSAs) demonstrated that EdeB directly binds to the promoter region of the ede BGC. Overexpression of edeB increased edeine production by 92.27%, while its deletion significantly reduced the expression of critical biosynthetic genes (edeA, edeQ, edeK) [1].

Strain Engineering for Enhanced Production

A primary challenge in edeine research is the low production yield in wild-type B. brevis strains. Promoter engineering has proven to be a highly effective strategy to overcome this bottleneck.

Protocol: Promoter Replacement in B. brevis X23

- Strains and Vectors: Use B. brevis X23 as the wild-type strain. The knockout vector can be constructed based on pBR322-ErmB-pE194, and the expression vector PAD-Apr-Px-edeB can be used for complementation or overexpression [1].

- Homologous Recombination: Replace the native promoter of the ede operon with a stronger promoter via double-crossover homologous recombination. The Red/ET recombination system in E. coli GB-Dir can be utilized for efficient construction of the knockout vector [1] [2].

- Candidate Promoters: The study successfully tested six different promoters: Pmwp, Pspc, PxylA, Pshuttle-09, Pgrac, and P43 [2].

- Validation: Confirm successful promoter replacement and edeine production increase using:

- Antimicrobial Plate Assay: Assess restored or enhanced inhibition against indicator strains like Ralstonia solanacearum or Bacillus subtilis.

- HPLC-MS Analysis: Quantify the increase in edeine yield in the engineered strains compared to the wild-type [2].

Table 1: Enhancement of Edeine Production via Promoter Engineering in B. brevis X23

| Engineered Strain / Intervention | Effect on Edeine Production | Key Findings/Mechanism |

|---|---|---|

| Pmwp Promoter Replacement | 8.7 ± 0.7-fold increase; highest yield of 83.6 mg/L [2] | Strongest promoter among those tested. |

| P43 Promoter Replacement | Up to 11.5-fold increase reported for other peptides in Bacillus [2] | A strong, constitutive promoter commonly used in Bacillus systems. |

| Pspac Promoter Replacement | Reported 10.2-fold increase for surfactin in B. subtilis [2] | An inducible promoter. |

| Overexpression of EdeB | 92.27% increase in edeine production [1] | EdeB is a pathway-specific activator that binds the ede BGC promoter. |

HPLC-MS Analysis Protocol for this compound

This protocol is adapted from methodologies used to identify and quantify edeines A and B, and can be optimized specifically for this compound [2].

Workflow Overview:

Diagram 2: HPLC-MS Analysis Workflow

1. Sample Preparation and Fermentation

- Fermentation: Culture B. brevis X23 (wild-type or engineered) in a suitable liquid medium, such as NB medium (Tryptone 10.0 g/L, Beef extract 3.0 g/L, Sodium chloride 5.0 g/L, Glucose 10.0 g/L, pH 7.0–7.5). Incubate with shaking for an appropriate duration to reach peak production [1] [2].

- Crude Extract Preparation: Centrifuge the fermentation broth to separate bacterial cells from the supernatant. The bioactive edeines are primarily secreted into the supernatant. The supernatant can be used directly or subjected to solid-phase extraction (SPE) for cleanup and concentration before HPLC-MS analysis [2].

2. HPLC Separation While specific chromatographic conditions for this compound are not fully detailed in the results, the following parameters serve as a starting point based on general practices for peptide analysis and the context provided [3] [2]:

- Column: Reverse-phase (RP) column (e.g., C18).

- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid to enhance ionization.

- Flow Rate: 0.2 - 0.3 mL/min.

- Column Temperature: Maintained at 40°C.

3. Mass Spectrometry Detection

- Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is typically preferred for peptide analysis [4].

- Mass Analysis: Tandem Mass Spectrometry (MS/MS) is used for selective detection and confirmation.

- Procedure: First, the precursor ion ([M+H]+) of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and characteristic product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity [3] [5].

- Identification: this compound is identified by its retention time and unique SRM transition, which must be determined empirically using a purified standard.

Table 2: Key Parameters for HPLC-ESI+-MS/MS Analysis of Edeines

| Parameter | Specification / Consideration |

|---|---|

| HPLC Mode | Reversed-Phase (RP-LC) [3] |

| Ionization Mode | Electrospray Ionization (ESI), typically positive [4] |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) with SRM/MRM [5] |

| Key Advantage of MS | High specificity and sensitivity for distinguishing this compound from other variants (A, B) and isomers (α, β) [2] |

| Application in Validation | Used to confirm abolished edeine production in Δede mutant strains [2] |

4. Data Analysis and Validation

- Quantification: Use a calibration curve constructed from a known concentration of a purified this compound standard. If an authentic standard is unavailable, a semi-quantitative analysis can be performed by comparing peak areas with a related edeine variant [2] [5].

- Method Validation: For robust quantitative methods, parameters like linearity, accuracy, precision, recovery, and limit of detection (LOD) should be established. The "surrogate analyte" strategy, using a stable isotope-labeled internal standard (e.g., ¹³C-labeled edeine if available), can be highly effective for precise quantification, especially of compounds in complex matrices [5].

Application in Research and Development

The combination of genetic engineering and advanced analytical chromatography like HPLC-MS is pivotal for edeine research.

- Strain Development and Optimization: HPLC-MS is the definitive tool for screening and validating high-yield engineered strains, such as those with promoter replacements or regulator overexpression [1] [2].

- Biocontrol Agent Development: B. brevis X23 edeines show broad inhibitory activity against plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt. HPLC-MS aids in quality control and potency assessment for agricultural applications [2].

- Drug Discovery Support: Although edeine toxicity in animals is a current limitation, their significant antibacterial and antitumor activities drive continued research. HPLC-MS supports this by enabling metabolic stability studies, mode-of-action investigations, and the identification of novel analogs [1] [2].

References

- 1. Characterization of a pathway−specific activator of edeine ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of edeine production in Brevibacillus brevis ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in HPLC - MS for Pharmaceutical Analysis [news-medical.net]

- 4. Quantitative HPLC-electrospray ionization-MS/MS analysis ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a robust and sensitive LC–MS/MS method ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Brevibacillus brevis Edeine D Fermentation

Introduction to Edeines and Their Significance

Edeines represent a class of non-ribosomal antibacterial peptides produced by the Gram-positive bacterium Brevibacillus brevis. These compounds exhibit broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycoplasma. Edeines have attracted significant research interest due to their unique mechanism of action and potential applications in both medicine and agriculture. These peptides are synthesized through a non-ribosomal peptide synthetase (NRPS) system, which allows for the incorporation of both proteinogenic and non-proteinogenic amino acids into their structure. The edeine family includes several variants (A, B, D, and F), with edeines A₁ and B₁ being the most extensively characterized. [1] [2]

The molecular structure of edeines consists of a pentapeptide backbone comprising four unconventional amino acid residues, a glycine, and a C-terminal polyamine moiety. This unique structure contributes to their diverse biological activities, which include not only antimicrobial properties but also antitumor and immunosuppressive activities. Edeines exert their antibacterial effects through a dose-dependent mechanism: at low concentrations (≤15 μg/mL), they reversibly inhibit DNA synthesis by constraining DNA polymerase II and III activity, while at high concentrations (≥150 μg/mL), they bind to the P-site of the 30S ribosomal subunit, competitively blocking fMet-tRNA binding and inhibiting protein translation initiation. [2] [3] This dual mechanism makes edeines particularly valuable for research into ribosomal function and protein synthesis, in addition to their potential therapeutic applications.

Biosynthetic Pathway and Genetic Regulation

Edeine Biosynthetic Gene Cluster

The complete edeine biosynthetic gene cluster (ede BGC) in B. brevis X23 spans approximately 45.1 kilobases and consists of 17 open reading frames, designated edeA through edeQ. This gene cluster encodes a sophisticated hybrid NRPS-PKS system responsible for the assembly of the edeine peptide backbone. Gene disruption studies have confirmed that this cluster is essential for edeine production, as knockout mutants completely lose antimicrobial activity and fail to produce detectable edeine compounds. The cluster includes not only the core synthetase genes but also self-resistance genes such as edeQ, which encodes an enzyme that converts active edeine to inactive N-acetyledeine, protecting the producer strain from its own antimicrobial metabolites. [1]